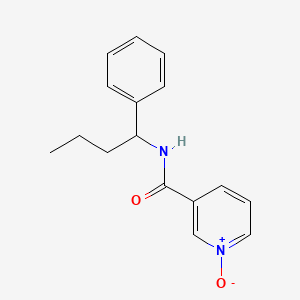

N-(1-phenylbutyl)nicotinamide 1-oxide

Description

N-(1-phenylbutyl)nicotinamide 1-oxide is a nicotinamide derivative characterized by a phenylbutyl substituent attached to the nitrogen atom of the nicotinamide backbone, with an additional oxygen atom at the 1-position of the pyridine ring. Nicotinamide 1-oxide derivatives are known to interact with biological targets such as CXCR2 receptors and are influenced by organic cation transporters (Octs) in vivo .

Properties

IUPAC Name |

1-oxido-N-(1-phenylbutyl)pyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-7-15(13-8-4-3-5-9-13)17-16(19)14-10-6-11-18(20)12-14/h3-6,8-12,15H,2,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEHESRKQDFZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-phenylbutyl)nicotinamide 1-oxide with structurally or functionally related compounds:

Key Findings:

Structural Modifications and Bioactivity :

- The phenylbutyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to nicotinamide 1-oxide. However, this could reduce solubility, a common trade-off in drug design.

- Nicotinamide 1-oxide itself is a potent CXCR2 antagonist, suggesting that this compound may retain or modify this activity depending on substituent effects .

Metabolic Pathways :

- Both nicotinamide 1-oxide and methylnicotinamide are transported by Octs, which regulate their systemic distribution and excretion . The phenylbutyl derivative may exhibit altered Octs affinity due to its larger substituent.

- Nikethamide N-oxide, by contrast, is a synthetic derivative of the stimulant nikethamide, with oxidation likely occurring during hepatic metabolism .

Therapeutic Potential: Nicotinamide 1-oxide’s role as a CXCR2 antagonist positions it as a candidate for inflammatory diseases. This compound’s extended alkyl chain could prolong half-life but requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.